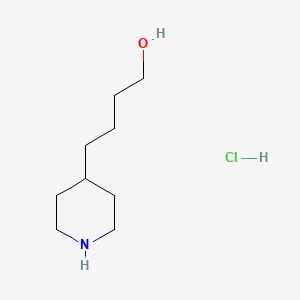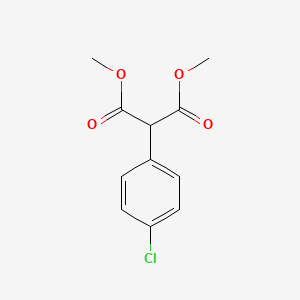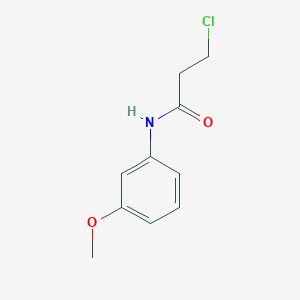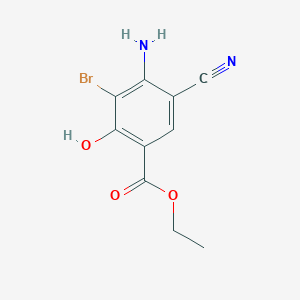
3-(4-Fluorophenyl)butanoic acid
Übersicht
Beschreibung
“3-(4-Fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11FO2 . It has an average mass of 182.191 Da and a monoisotopic mass of 182.074310 Da .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenyl)butanoic acid” is 1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“3-(4-Fluorophenyl)butanoic acid” has a density of 1.2±0.1 g/cm³ and a boiling point of 274.7±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C and the enthalpy of vaporization is 54.2±3.0 kJ/mol . The flash point is 120.0±20.4 °C . The compound has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Reactions
- Acylation and Deacylation Reactions : 3-(4-Fluorophenyl)butanoic acid has been used in biocatalytic reactions involving acylation and deacylation, showing high selectivity and efficiency (Kumar et al., 2015).
Synthesis of Compounds
- Synthesis of Thymidylate Synthase Inhibitors : This compound is a key intermediate in synthesizing new thymidylate synthase inhibitors, highlighting its importance in pharmaceutical research (Yuan Guo-qing, 2013).
Radiotracer Development
- GABAB Receptor Study : It has been used in synthesizing new GABAB agonists for potential PET radiotracers, aiding in brain studies (Naik et al., 2018).
Green Chemistry
- Organic Solvent-Free Synthesis : The compound has been synthesized in an organic solvent-free process, contributing to more environmentally friendly chemical processes (Delhaye et al., 2006).
Nanotechnology
- Optical Gating of Ion Channels : It has been utilized in the optical gating of nanofluidic devices based on synthetic ion channels, finding applications in controlled release and sensing (Ali et al., 2012).
Medicinal Chemistry
- Urease Inhibitors : Derivatives of 3-(4-Fluorophenyl)butanoic acid have shown potent in vitro inhibitory potential against urease enzyme, indicating their therapeutic potential (Nazir et al., 2018).
Chemical Kinetics
- Oxidation Studies : The kinetics and thermodynamics of the oxidation of related compounds have been studied, providing insights into their chemical behavior (Yogananth & Mansoor, 2015).
Pharmaceutical Applications
- Bisphosphonate Cyclopolymer Synthesis : It has been used in synthesizing bisphosphonate cyclopolymer containing residues of alendronic acid, with potential medical applications (Ali et al., 2015).
Materials Science
- Liquid Crystal Synthesis : Its derivatives have been used in synthesizing liquid crystals, highlighting its role in advanced materials technology (Jiang et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUPQHXIQNHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303242 | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)butanoic acid | |
CAS RN |
15954-41-3 | |
| Record name | NSC157482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

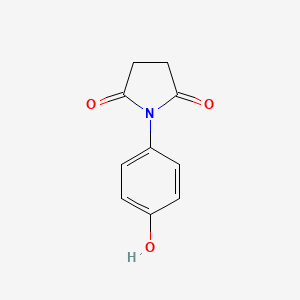

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
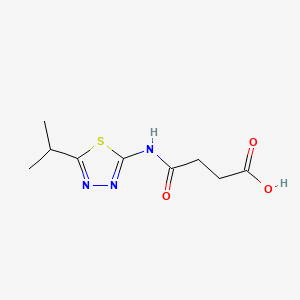

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)


